molecular formula C6H8F3I B13464707 1-(Iodomethyl)-1-(trifluoromethyl)cyclobutane

1-(Iodomethyl)-1-(trifluoromethyl)cyclobutane

Cat. No.: B13464707
M. Wt: 264.03 g/mol
InChI Key: FUKSMHQUXXBYSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Iodomethyl)-1-(trifluoromethyl)cyclobutane is a cyclobutane derivative featuring two distinct substituents: an iodomethyl (-CH₂I) group and a trifluoromethyl (-CF₃) group. The iodine atom may act as a leaving group in substitution reactions, while the trifluoromethyl group imparts electron-withdrawing effects, enhancing stability and lipophilicity. Cyclobutane’s strained ring system (≈27 kcal/mol ring strain) further influences its conformational rigidity and reactivity compared to linear analogs .

Properties

Molecular Formula

C6H8F3I

Molecular Weight

264.03 g/mol

IUPAC Name

1-(iodomethyl)-1-(trifluoromethyl)cyclobutane

InChI

InChI=1S/C6H8F3I/c7-6(8,9)5(4-10)2-1-3-5/h1-4H2

InChI Key

FUKSMHQUXXBYSC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CI)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

1,1,1-Trifluoro-4-iodobutane (Linear Analog)
  • Structure : A linear butane chain with -CF₃ and -I groups at terminal positions.
  • Key Differences :
    • Ring Strain : The cyclobutane ring in the target compound introduces steric strain, reducing flexibility compared to the linear analog.
    • Reactivity : Both compounds contain iodine, but the cyclobutane derivative’s rigid structure may slow nucleophilic substitution due to steric hindrance.
1-(Trifluoromethyl)cyclobutane-1-carbonitrile
  • Structure : Cyclobutane with -CF₃ and -CN groups.
  • Key Differences :
    • Substituent Effects : The nitrile (-CN) group is highly polar, enabling participation in dipole-dipole interactions and cyanation reactions, whereas the iodomethyl group facilitates halogen-based coupling (e.g., Suzuki-Miyaura reactions).
    • Applications : The nitrile derivative is more suited for pharmaceutical intermediates, while the iodinated compound may serve as a cross-coupling reagent .
1-(Aminomethyl)cyclobutanamine
  • Structure: Cyclobutane with two amino (-NH₂) groups.
  • Key Differences: Reactivity: Amino groups are nucleophilic, enabling peptide bond formation or coordination chemistry, contrasting with the electrophilic iodine in the target compound. Stability: The trifluoromethyl group enhances metabolic stability compared to amino groups, which are prone to oxidation .

Physical and Chemical Properties

Compound Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C)
1-(Iodomethyl)-1-(trifluoromethyl)cyclobutane (Theoretical) C₆H₈F₃I 264.03 ~1.6–1.8* ~180–200*
1,1,1-Trifluoro-4-iodobutane C₄H₆F₃I 237.99 1.72 144–146
1-(Trifluoromethyl)cyclobutane-1-carbonitrile C₆H₆F₃N 149.11 1.24 144.9

*Theoretical values inferred from substituent contributions.

Research Findings and Trends

  • Synthetic Utility : Cyclobutane derivatives with halogen and fluorine substituents are increasingly used in medicinal chemistry to balance lipophilicity and metabolic stability .
  • Challenges : Steric hindrance in this compound may limit its utility in sterically demanding reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.